N-{[1-(6-cyclobutylpyrimidin-4-yl)piperidin-4-yl]methyl}-6-cyclopropyl-5-fluoro-N-methylpyrimidin-4-amine
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Overview
Description
N-{[1-(6-cyclobutylpyrimidin-4-yl)piperidin-4-yl]methyl}-6-cyclopropyl-5-fluoro-N-methylpyrimidin-4-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of cyclobutyl, cyclopropyl, and pyrimidinyl groups, making it a subject of study for its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(6-cyclobutylpyrimidin-4-yl)piperidin-4-yl]methyl}-6-cyclopropyl-5-fluoro-N-methylpyrimidin-4-amine typically involves multiple steps, including the formation of the pyrimidinyl and piperidinyl intermediates. Common synthetic routes may include:
Formation of the Pyrimidinyl Intermediate: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Piperidinyl Intermediate: This can be achieved through nucleophilic substitution reactions.
Coupling Reactions: The final step involves coupling the pyrimidinyl and piperidinyl intermediates, often using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(6-cyclobutylpyrimidin-4-yl)piperidin-4-yl]methyl}-6-cyclopropyl-5-fluoro-N-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidinyl or piperidinyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{[1-(6-cyclobutylpyrimidin-4-yl)piperidin-4-yl]methyl}-6-cyclopropyl-5-fluoro-N-methylpyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in oncology and neurology.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-{[1-(6-cyclobutylpyrimidin-4-yl)piperidin-4-yl]methyl}-6-cyclopropyl-5-fluoro-N-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anti-tumor activity .
Comparison with Similar Compounds
Similar Compounds
- N-{[1-(6,7-dimethoxy-5,8-dihydroquinazolin-4-yl)piperidin-4-yl]methyl}sulfuric diamide
- 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides
Uniqueness
N-{[1-(6-cyclobutylpyrimidin-4-yl)piperidin-4-yl]methyl}-6-cyclopropyl-5-fluoro-N-methylpyrimidin-4-amine is unique due to its specific combination of cyclobutyl, cyclopropyl, and pyrimidinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H29FN6 |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
N-[[1-(6-cyclobutylpyrimidin-4-yl)piperidin-4-yl]methyl]-6-cyclopropyl-5-fluoro-N-methylpyrimidin-4-amine |
InChI |
InChI=1S/C22H29FN6/c1-28(22-20(23)21(17-5-6-17)26-14-27-22)12-15-7-9-29(10-8-15)19-11-18(24-13-25-19)16-3-2-4-16/h11,13-17H,2-10,12H2,1H3 |
InChI Key |
IDLVSNOCGSFYSB-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1CCN(CC1)C2=NC=NC(=C2)C3CCC3)C4=NC=NC(=C4F)C5CC5 |
Origin of Product |
United States |
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